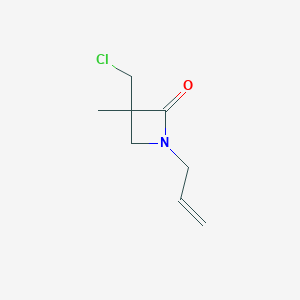

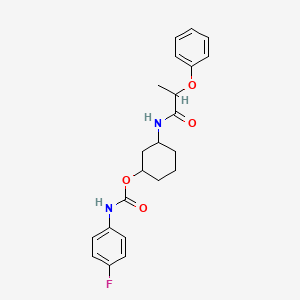

![molecular formula C13H13NS B2543050 3-甲基-5-[(苯甲基)硫]吡啶 CAS No. 1210868-05-5](/img/structure/B2543050.png)

3-甲基-5-[(苯甲基)硫]吡啶

描述

The compound "3-Methyl-5-[(phenylmethyl)thio]pyridine" is a pyridine derivative, which is a class of heterocyclic aromatic organic compounds. Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The specific compound is characterized by a methyl group and a phenylmethylthio substituent attached to the pyridine ring.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related pyridine-based heterocycles has been achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, followed by reactions with phenylisothiocyanate and subsequent cyclization reactions under different conditions to yield various pyridothienopyrimidine derivatives . Similarly, the synthesis of 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their S-methylated derivatives involves reactions of 2-thiohydantoin with corresponding aldehydes or through multi-component condensation .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction analysis, NMR spectroscopy, and DFT quantum chemical calculations. For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined using single-crystal X-ray structure determination and DFT calculations . The molecular structure of these compounds often features planar or nearly planar aromatic systems, which can influence their chemical reactivity and interactions.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including condensation, alkylation, and cyclization, to form a wide range of heterocyclic compounds. For instance, the reaction of 2-thiohydantoin with aldehydes can lead to the formation of thiohydantoins, which can be further alkylated to yield S-methylated derivatives . Additionally, pyridine-2(1H)-thione can react with halogenated compounds to give S-alkylpyridine derivatives, which can be cyclized into thieno[2,3-b]-pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like methyl groups or phenyl rings can affect the electron distribution within the molecule, thereby altering its chemical behavior. Vibrational spectroscopy studies, such as IR and Raman, along with NMR spectroscopy, provide insights into the structural dynamics and electronic environment of these compounds 10. The crystal structure analysis can reveal intermolecular interactions, such as hydrogen bonding, which can impact the compound's stability and solid-state properties .

科学研究应用

合成与化学改性

研究集中于合成嘧啶和吡啶衍生物,这些衍生物在结构上与目标化合物相似或相关。这些努力旨在探索它们在药物化学和材料科学中的潜在应用。例如,Rathod 和 Solanki (2018) 讨论了通过一锅法合成嘧啶衍生物,重点介绍了它们的抗菌活性 (Rathod & Solanki, 2018)。此外,Grozavu 等人 (2020) 开发了一种催化方法,用于吡啶的 C-3/5 甲基化,这一过程与增强此类化合物的化学性质以用于进一步应用相关 (Grozavu 等人,2020)。

抗菌和抗癌活性

研究还探索了吡啶衍生物的抗菌和抗癌特性。Bayrak 等人 (2009) 合成了 1,2,4-三唑并评估了它们的抗菌活性,证明了这些化合物的治疗潜力 (Bayrak 等人,2009)。在抗癌研究领域,Ivasechko 等人 (2022) 开发了具有针对各种癌细胞系的高抗增殖活性的新型吡啶-噻唑杂化分子,表明它们作为抗癌剂的潜力 (Ivasechko 等人,2022)。

发光和材料应用

与“3-甲基-5-[(苯甲基)硫]吡啶”相关的化合物因其发光特性和在材料科学中的应用而受到研究。Xue 等人 (2000) 研究了 ReI−ReI 发色团的发光特性,提供了利用吡啶衍生物开发发光材料的见解 (Xue 等人,2000)。

安全和危害

属性

IUPAC Name |

3-benzylsulfanyl-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRYRAGANEDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-[(phenylmethyl)thio]pyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

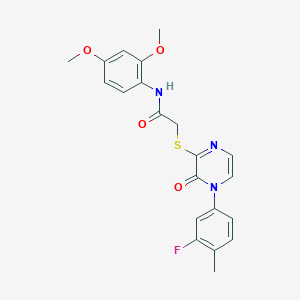

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

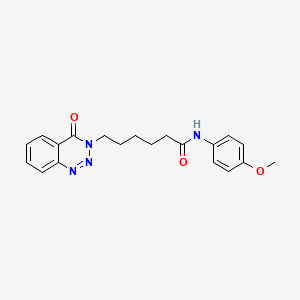

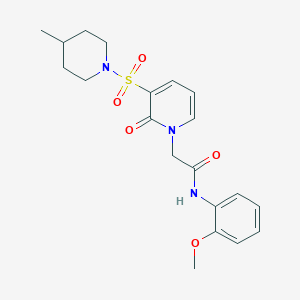

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)

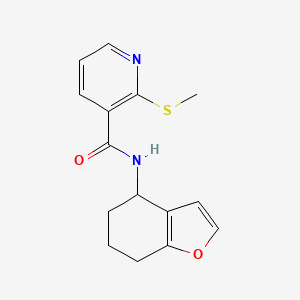

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)

![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)